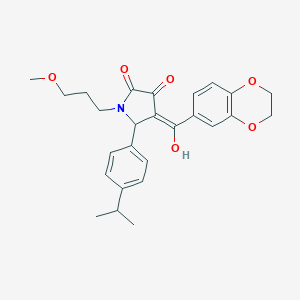![molecular formula C26H32N2O6 B266755 3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)
3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as JNJ-10181457, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In
Mécanisme D'action
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical regions of the brain. Activation of this receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. JNJ-10181457 acts as a selective antagonist of the dopamine D3 receptor, blocking its activation by endogenous dopamine and other ligands. This blockade has been shown to reduce drug-seeking behavior and improve cognitive function in animal models of these disorders.
Biochemical and Physiological Effects
JNJ-10181457 has been shown to have several biochemical and physiological effects. In animal models, JNJ-10181457 has been shown to reduce dopamine release in the nucleus accumbens, a key region involved in reward and motivation. This reduction in dopamine release is thought to underlie the compound's ability to reduce drug-seeking behavior. In addition, JNJ-10181457 has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, possibly by modulating dopamine release in the prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-10181457 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, making it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. In addition, JNJ-10181457 has been optimized for high purity and high yields, making it suitable for large-scale production. However, there are also some limitations to using JNJ-10181457 in lab experiments. For example, its potency and selectivity may vary depending on the experimental conditions, and it may interact with other receptors or signaling pathways.
Orientations Futures
There are several future directions for research involving JNJ-10181457. One area of interest is its potential as a treatment for addiction, schizophrenia, and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration regimens for these disorders, as well as to investigate potential side effects and interactions with other drugs. Another area of interest is the development of new compounds that target the dopamine D3 receptor with greater potency and selectivity than JNJ-10181457. These compounds could have even greater therapeutic potential for these disorders.
Méthodes De Synthèse
The synthesis of JNJ-10181457 involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 3-(4-morpholinyl)propylamine, which is reacted with 5-methyl-2-furoyl chloride to yield the corresponding amide. This amide is then coupled with 3-propoxybenzaldehyde to give the final product. The synthesis of JNJ-10181457 has been optimized to yield high purity and high yields, making it suitable for large-scale production.
Applications De Recherche Scientifique
JNJ-10181457 has been extensively studied for its potential therapeutic applications. As a selective antagonist of the dopamine D3 receptor, JNJ-10181457 has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. In addition, JNJ-10181457 has been investigated as a potential treatment for obesity and other metabolic disorders.
Propriétés
Nom du produit |
3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C26H32N2O6 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ium-4-ylpropyl)-5-oxo-2-(3-propoxyphenyl)-2H-pyrrol-4-olate |
InChI |
InChI=1S/C26H32N2O6/c1-3-14-33-20-7-4-6-19(17-20)23-22(24(29)21-9-8-18(2)34-21)25(30)26(31)28(23)11-5-10-27-12-15-32-16-13-27/h4,6-9,17,23,30H,3,5,10-16H2,1-2H3 |
Clé InChI |
QUKHCYBAGYXJJY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C |
SMILES canonique |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCC[NH+]3CCOCC3)[O-])C(=O)C4=CC=C(O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266673.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266685.png)


![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)